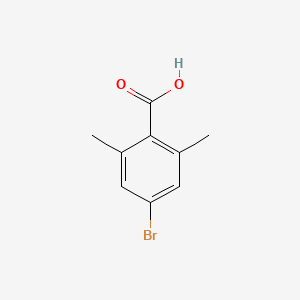

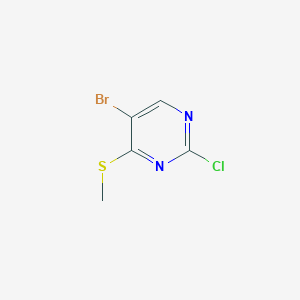

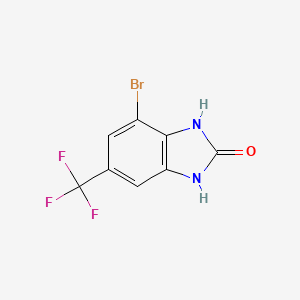

![molecular formula C6H3BrN2S B1279958 6-Bromothieno[2,3-d]pyrimidine CAS No. 60703-80-2](/img/structure/B1279958.png)

6-Bromothieno[2,3-d]pyrimidine

概要

説明

6-Bromothieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 6-Bromothieno[2,3-d]pyrimidine and its derivatives has been the subject of several studies. A practical and scalable synthesis method starting from cheap bulk chemicals has been developed, involving a Gewald reaction, pyrimidone formation, bromination, and chlorination, achieving an overall yield of 49% without the need for chromatography for purification . Another study reported the synthesis of structurally diverse 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives through a three-component domino reaction, which includes a Knoevenagel condensation, Michael addition, and cyclization cascade . Additionally, a new method for synthesizing 2,4-dimethyl-5,6-dihydro-6-bromomethylthieno[2,3-d]pyrimidine was developed by bromination of 5-allyl-6-mercaptopyrimidine, with the structures of the synthesized compounds confirmed by PMR spectroscopy and mass spectrometry .

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is crucial for their chemical properties and potential applications. While the papers provided do not directly analyze the molecular structure of 6-Bromothieno[2,3-d]pyrimidine, they do discuss the synthesis and characterization of related compounds. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, providing insights into the molecular geometry and stability of similar brominated heterocyclic compounds .

Chemical Reactions Analysis

The reactivity of 6-Bromothieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidine derivatives, showcasing the potential for creating diverse compounds through facile one-pot synthesis methods . Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been employed to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, further demonstrating the versatility of thienopyrimidines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromothieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals have been studied, revealing that some derivatives exhibit significant antioxidant properties . The basicity of the compounds, which approaches physiological pH with increasing electron density in the ring, is also an important property that can affect their biological activity and interaction with other molecules .

科学的研究の応用

1. Medicinal Chemistry

- Summary of the application : The thienopyrimidine scaffold, which includes 6-Bromothieno[2,3-d]pyrimidine, is frequently used in medicinal chemistry. It’s used in antimicrobial or antifungal agents, for treatment of viral infections, treatment of bone diseases including osteoporosis, as adenosine A 2A receptor antagonists for Parkinson’s disease, as antiHIV agents, as immunosuppressive agents, and as anticancer agents .

- Methods of application or experimental procedures : The synthesis of 6-Bromothieno[2,3-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment, allowing to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .

- Results or outcomes : The method developed allows for a practical, robust and scalable synthesis of 6-Bromothieno[2,3-d]pyrimidine starting from cheap bulk chemicals .

2. Photochemical Synthesis

- Summary of the application : 6-Bromothieno[2,3-d]pyrimidine can be used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds .

- Methods of application or experimental procedures : The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . This process was carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na 2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .

- Results or outcomes : The research looks towards expanding the use of a non-metallic organic dye that is both affordable and readily available . The reaction has good yields, energy-effectiveness, high atom economy, time-saving qualities, and operational simplicity .

特性

IUPAC Name |

6-bromothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQQNRDRMMVUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=NC=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484438 | |

| Record name | 6-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromothieno[2,3-d]pyrimidine | |

CAS RN |

60703-80-2 | |

| Record name | 6-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

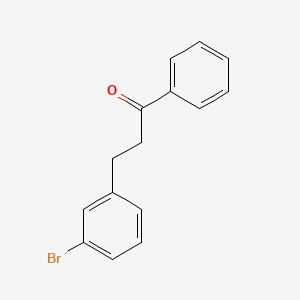

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

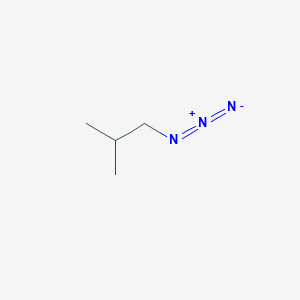

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)

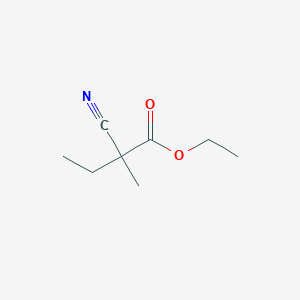

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)